molecular formula C13H15N3O B7463085 N-propan-2-yl-4-pyrazol-1-ylbenzamide

N-propan-2-yl-4-pyrazol-1-ylbenzamide

Cat. No. B7463085
M. Wt: 229.28 g/mol
InChI Key: JHMHHPIZJRKRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propan-2-yl-4-pyrazol-1-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-propan-2-yl-4-pyrazol-1-ylbenzamide is not fully understood. However, it is believed to exert its effects through the modulation of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
N-propan-2-yl-4-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-propan-2-yl-4-pyrazol-1-ylbenzamide in lab experiments is its high yield of synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-propan-2-yl-4-pyrazol-1-ylbenzamide. One direction is the further exploration of its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the exploration of its potential use as a diagnostic tool for the detection of certain diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

N-propan-2-yl-4-pyrazol-1-ylbenzamide can be synthesized through various methods. One of the most common methods is the reaction of 4-chloro-1-ylbenzamide with propan-2-amine and hydrazine hydrate. The reaction yields N-propan-2-yl-4-pyrazol-1-ylbenzamide as a white solid with a high yield. Other methods include the reaction of 4-pyrazol-1-ylbenzamide with propan-2-amine and hydrazine hydrate.

Scientific Research Applications

N-propan-2-yl-4-pyrazol-1-ylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.

properties

IUPAC Name

N-propan-2-yl-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-4-6-12(7-5-11)16-9-3-8-14-16/h3-10H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMHHPIZJRKRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propan-2-yl-4-pyrazol-1-ylbenzamide

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